2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2/c1-20-11(13(15,16)17)19-21(12(20)23)7-6-18-10(22)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUDNMLPXQEKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the trifluoromethyl group and the chloro-substituted benzamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of reagents and solvents is critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound in focus has been evaluated for its efficacy against various bacterial strains:
- Antibacterial Activity : Studies have shown that triazole derivatives can possess significant activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, modifications in the triazole structure have been linked to improved potency against these pathogens .
Antifungal Properties
Triazoles are well-known for their antifungal applications. The compound's structural features suggest potential effectiveness against fungal infections. Research on similar derivatives has demonstrated their ability to inhibit fungal growth effectively, making them valuable in treating conditions like candidiasis and aspergillosis .
Anticancer Potential
The unique structure of triazole derivatives allows them to interact with biological targets involved in cancer progression. Preliminary studies indicate that compounds with a triazole moiety can induce apoptosis in cancer cells and inhibit tumor growth. This compound may share similar mechanisms of action .
Agricultural Applications
The compound has potential applications in agrochemicals due to its bioactive properties:
- Pesticidal Activity : Triazole derivatives have been explored for their efficacy as fungicides and herbicides. The specific compound may exhibit protective effects against plant pathogens, contributing to crop yield and health .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
- Substituents on the Triazole Ring : Variations in the substituents can significantly affect antimicrobial potency and selectivity.
- Chlorine Substitution : The presence of chlorine atoms enhances lipophilicity and may improve membrane penetration, leading to increased bioactivity .
Case Studies
Several case studies highlight the efficacy of triazole derivatives similar to the compound discussed:
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The triazole ring and trifluoromethyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Analogues
The compound’s closest structural analogues include derivatives with variations in the triazole ring substituents, benzamide groups, or linker regions.
Functional Group Impact
- Trifluoromethyl Group : The trifluoromethyl substituent in the triazole ring (target compound) likely improves metabolic stability and electronegativity compared to methoxy or thiazole-containing analogues .
- Chlorobenzamide : The 2-chloro substitution on the benzamide is conserved across analogues, suggesting its role in π-π stacking or hydrophobic interactions in target binding .
- Linker Flexibility : The ethyl linker in the target compound may confer conformational flexibility absent in rigid pyrazole or thiazole-containing analogues .
Hypothetical Pharmacological Implications
For example:
Biological Activity
2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide is a synthetic compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 367.78 g/mol. The structure features a triazole ring, which is often associated with various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits notable antifungal , antibacterial , and anticancer properties. The following sections summarize specific findings related to its biological activity.
Antifungal Activity
Studies have shown that derivatives of triazole compounds, including the one , possess antifungal properties. For instance:
- In vitro assays demonstrated that triazole derivatives can inhibit the growth of various fungal strains.
- A specific study indicated that compounds similar to this compound exhibited effective inhibition against Candida albicans with IC50 values in the low micromolar range .
Antibacterial Activity
The antibacterial efficacy of triazole derivatives has also been documented:
- Research has shown that these compounds can inhibit Gram-positive and Gram-negative bacteria, with some derivatives demonstrating potency comparable to standard antibiotics like ampicillin.
- A structure-activity relationship analysis revealed that the presence of electron-withdrawing groups enhances antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- In cellular assays, triazole-based compounds have shown significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
- The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. For example, compounds with similar structures have been reported to interact with Bcl-2 proteins, promoting apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituents on the Triazole Ring : The presence of methyl and trifluoromethyl groups has been correlated with increased potency against various pathogens.
- Halogen Substituents : Chlorine atoms at specific positions contribute to enhanced interactions with biological targets.
- Hydrophobic Interactions : The benzamide moiety aids in increasing lipophilicity, improving cellular uptake .
Case Studies
Several case studies highlight the biological efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antifungal activity against Candida albicans with an IC50 value < 10 µM. |
| Study 2 | Showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. |
| Study 3 | Reported cytotoxic effects on MCF7 cells with an IC50 value around 15 µM. |
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
